molecular formula C23H20ClN3O2S B11576772 (2Z)-2-(4-tert-butylbenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-tert-butylbenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11576772
M. Wt: 437.9 g/mol
InChI Key: WPZRTHDHUCJHOV-UYRXBGFRSA-N
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Description

The compound (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of a suitable thiourea derivative with α-haloketones under basic conditions.

    Cyclization to Form Triazine: The thiazole intermediate undergoes cyclization with a hydrazine derivative to form the triazine ring.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the triazine ring, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. Their ability to modulate specific molecular targets offers promise for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-[(4-methylphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-2H,3H,7

Properties

Molecular Formula

C23H20ClN3O2S

Molecular Weight

437.9 g/mol

IUPAC Name

(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H20ClN3O2S/c1-23(2,3)16-8-4-15(5-9-16)13-19-21(29)27-22(30-19)25-20(28)18(26-27)12-14-6-10-17(24)11-7-14/h4-11,13H,12H2,1-3H3/b19-13-

InChI Key

WPZRTHDHUCJHOV-UYRXBGFRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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